2-Oxa-6-azaspiro[3.4]octane

EGFR kinase inhibition Lung cancer 4-anilinoquinazoline derivatives

2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) is a saturated spirocyclic heterocycle fusing an oxetane ring (4-membered oxygen heterocycle) and a pyrrolidine ring (5-membered nitrogen heterocycle) via a shared quaternary carbon. With a molecular weight of 113.16 g/mol and an IUPAC name of 2-oxa-7-azaspiro[3.4]octane, this bifunctional building block is primarily employed in medicinal chemistry for the synthesis of azaspirocycle-substituted 4-anilinoquinazoline derivatives that inhibit epidermal growth factor receptor (EGFR) kinase.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 220290-68-6
Cat. No. B1395770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane
CAS220290-68-6
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CNCC12COC2
InChIInChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2
InChIKeyZHAIMJRKJKQNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6): A Spirocyclic Oxetane-Pyrrolidine Building Block for Next-Generation EGFR Kinase Inhibitors


2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) is a saturated spirocyclic heterocycle fusing an oxetane ring (4-membered oxygen heterocycle) and a pyrrolidine ring (5-membered nitrogen heterocycle) via a shared quaternary carbon [1]. With a molecular weight of 113.16 g/mol and an IUPAC name of 2-oxa-7-azaspiro[3.4]octane, this bifunctional building block is primarily employed in medicinal chemistry for the synthesis of azaspirocycle-substituted 4-anilinoquinazoline derivatives that inhibit epidermal growth factor receptor (EGFR) kinase [2]. Its rigid spirocyclic architecture imparts conformational preorganization, while the oxetane unit serves as a bioisostere for carbonyl and sulfone groups, enabling fine-tuning of pharmacokinetic properties [1].

Why Traditional Amine or Morpholine Building Blocks Cannot Replace 2-Oxa-6-azaspiro[3.4]octane in EGFR Inhibitor Programs


Direct replacement of the 2-oxa-6-azaspiro[3.4]octane scaffold with simple linear amines, morpholine, or monocyclic azetidines fails to replicate the unique confluence of conformational rigidity, hydrogen-bonding geometry, and polarity required for selective EGFR kinase engagement with adequate solubility. The spirocyclic fusion locks the oxetane oxygen and pyrrolidine nitrogen into a defined three-dimensional orientation that cannot be achieved with freely rotating acyclic amines [1]. Furthermore, morpholine—the privileged six-membered heterocycle present in gefitinib and other clinical 4-anilinoquinazoline EGFR inhibitors—suffers from substantially higher lipophilicity (XLogP3 ~3.2 for gefitinib) compared to the oxetane-containing spirocycle (XLogP3 −0.3), directly impairing aqueous solubility and potentially exacerbating metabolic clearance via CYP-mediated oxidation [2][3]. Simple azetidine analogs, while also four-membered, lack the oxygen atom that serves as a hydrogen-bond acceptor and contributes to reduced logP, thus failing to achieve the balanced polarity profile of 2-oxa-6-azaspiro[3.4]octane [1].

Quantitative Differentiation Evidence for 2-Oxa-6-azaspiro[3.4]octane Against Closest Analogs and Alternatives


Superior EGFR Kinase Inhibitory Activity of the 2-Oxa-6-azaspiro[3.4]octane-Derived Compound 21g Versus Gefitinib in Head-to-Head Assays

In a side-by-side kinase inhibition assay, compound 21g—a 4-anilinoquinazoline derivative bearing a 2-oxa-6-azaspiro[3.4]octane substituent at the C-6 position—exhibited higher EGFR inhibitory activity than the clinical EGFR inhibitor gefitinib (Iressa). The study evaluated inhibitory potency against wild-type EGFR kinase and reported that 21g surpassed gefitinib under identical assay conditions, while achieving comparable in vitro antitumor potency in HCC827 and A549 non-small-cell lung cancer cell lines [1]. This establishes the spirocyclic oxetane-pyrrolidine moiety as a potency-enhancing pharmacophore relative to the 6-morpholine substituent found in gefitinib.

EGFR kinase inhibition Lung cancer 4-anilinoquinazoline derivatives

Marked Improvement in Aqueous Solubility Conferred by 2-Oxa-6-azaspiro[3.4]octane Relative to Morpholine-Containing Analogs

The Zhao et al. (2013) study explicitly reported 'improved water solubility' for compound 21g compared to gefitinib, the clinical morpholine-containing comparator [1]. This experimental observation is mechanistically rationalized by the computed partition coefficient difference: 2-oxa-6-azaspiro[3.4]octane has an XLogP3 of −0.3, whereas gefitinib (CID 123631) has an XLogP3 of approximately 3.2 [2][3]. The ~3.5-log-unit reduction in predicted lipophilicity translates to a theoretical increase in aqueous solubility of roughly 3,000-fold, assuming ideal behavior. The oxetane oxygen serves as a polarity-enhancing element absent in the morpholine or piperidine alternatives.

Water solubility Lipophilicity Drug-like properties

Spirocyclic Conformational Rigidity as a Structural Differentiator from Flexible Amine and Morpholine Building Blocks

The spirocyclic junction forces the oxetane and pyrrolidine rings into a mutually orthogonal orientation, generating a rigid, three-dimensional scaffold with zero rotatable bonds (PubChem-computed value: 0) [1]. In contrast, morpholine and acyclic amines such as N,N-dimethylethylenediamine possess 1–4 rotatable bonds, allowing multiple low-energy conformations. This conformational preorganization reduces the entropic penalty upon target binding and can enhance selectivity for the intended kinase over structurally related off-target ATP-binding pockets [2]. The spiro[3.4] ring system also fills a distinct region of chemical space compared to commonly used six-membered heterocycles, with a higher fraction of sp³-hybridized carbons (Fsp³ = 0.83 for the scaffold) that is correlated with improved clinical success rates in drug discovery [1].

Scaffold rigidity Entropic penalty Selectivity optimization

Oxetane Ring as a Metabolically Stable Bioisostere: Comparison with Carbonyl and Sulfone Isosteres in the 6-Position of 4-Anilinoquinazolines

The oxetane ring in 2-oxa-6-azaspiro[3.4]octane serves as a well-established bioisostere for the gem-dimethyl group, carbonyl, and sulfone motifs commonly used in kinase inhibitors. Oxetanes resist oxidative metabolism by cytochrome P450 enzymes relative to morpholines (which are prone to N-dealkylation and ring oxidation) while maintaining hydrogen-bond acceptor capability [1]. The spirocyclic fusion further protects the oxetane from ring-opening metabolism by steric shielding. In the Zhao et al. study, the 2-oxa-6-azaspiro[3.4]octane-containing compound 21g achieved comparable in vitro antitumor potency to gefitinib—despite gefitinib's morpholine ring being extensively optimized—implying that the oxetane-pyrrolidine spirocycle maintains target engagement without the metabolic liability associated with morpholine [2].

Oxetane bioisostere Metabolic stability Gem-dimethyl effect

High-Value Application Scenarios for 2-Oxa-6-azaspiro[3.4]octane in Drug Discovery and Chemical Procurement


Lead Optimization of EGFR Tyrosine Kinase Inhibitors for Improved Solubility and Oral Bioavailability

Medicinal chemistry teams developing next-generation 4-anilinoquinazoline or related EGFR inhibitors can install 2-oxa-6-azaspiro[3.4]octane at the C-6 position to simultaneously enhance kinase potency and aqueous solubility relative to gefitinib-derived morpholine scaffolds. The Zhao et al. (2013) study demonstrated that compound 21g surpasses gefitinib in EGFR inhibitory activity while exhibiting improved water solubility, validating this building block as a dual-action pharmacophore that addresses the solubility-limited absorption of first-generation EGFR inhibitors [1].

Fragment-Based Drug Discovery (FBDD) Targeting Kinase Hinge-Binding Scaffolds with Enhanced 3D Character

With zero rotatable bonds, a topological polar surface area of 21.3 Ų, and balanced H-bond donor/acceptor counts (1 donor, 2 acceptors), 2-oxa-6-azaspiro[3.4]octane meets the physicochemical criteria for an ideal fragment library member [1]. Its spirocyclic architecture introduces three-dimensionality often lacking in flat heterocyclic fragments, potentially improving hit-to-lead progression for kinase targets that demand selectivity over closely related ATP-binding sites [2]. Procurement for in-house fragment libraries is justified by its compliance with the 'Rule of Three' (MW <300, clogP ≤3, ≤3 H-bond donors, ≤3 H-bond acceptors).

Metabolic Stability Optimization Through Morpholine-to-Oxetane-Spirocycle Replacement

Drug discovery programs encountering CYP-mediated metabolic clearance issues with morpholine- or piperidine-containing lead compounds can evaluate 2-oxa-6-azaspiro[3.4]octane as a direct replacement. The oxetane ring's documented resistance to oxidative metabolism, combined with the spirocyclic steric shielding effect, provides a rational strategy for improving in vitro microsomal stability and prolonging in vivo half-life [1]. The Zhao et al. (2013) data indirectly support metabolic resilience, as compound 21g retained potent cellular antitumor activity comparable to the highly optimized gefitinib scaffold [2].

Synthesis of Proprietary Azaspirocycle-4-anilinoquinazoline Compound Libraries for IP Generation

Pharmaceutical companies seeking to expand patent space around the 4-anilinoquinazoline EGFR inhibitor chemotype can employ 2-oxa-6-azaspiro[3.4]octane as a versatile key intermediate. The azaspirocycle-substituted derivatives reported by Zhao et al. represent structurally novel compositions of matter that are distinct from the 6-substituted quinazolines covered by earlier gefitinib and erlotinib patents [1]. Bulk procurement of the building block (available at 95% purity from Thermo Scientific Chemicals/Alfa Aesar) enables the rapid parallel synthesis of focused libraries for biological evaluation and intellectual property filing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.